methyl 1-(N-(3-aminophenyl)sulfamoyl)piperidine-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is methyl 1-[(3-aminophenyl)sulfamoyl]piperidine-4-carboxylate . The name derives from the piperidine core, where:
- The piperidine ring is substituted at position 1 with a sulfamoyl group ($$ \text{-SO}_2\text{-NH-} $$).
- The sulfamoyl group is further functionalized with a 3-aminophenyl moiety.
- Position 4 of the piperidine ring bears a methyl ester group ($$ \text{-COOCH}_3 $$).
The structural representation (Figure 1) highlights the connectivity of these groups, with the sulfamoyl bridge linking the piperidine nitrogen to the aromatic amine.
CAS Registry Number and Molecular Formula Validation
The molecular formula of this compound is $$ \text{C}{13}\text{H}{19}\text{N}3\text{O}4\text{S} $$ , calculated from its SMILES notation COC(=O)C1CCN(CC1)S(=O)(=O)Nc1cccc(c1)N. This formula accounts for:
- 13 carbon atoms (including the methyl ester and aromatic ring).
- 19 hydrogen atoms distributed across the piperidine, ester, and phenyl groups.
- 3 nitrogen atoms (piperidine, sulfamoyl, and aniline).
- 4 oxygen atoms (ester carbonyl, sulfonyl groups).
- 1 sulfur atom in the sulfamoyl group.
A CAS Registry Number specific to this compound is not explicitly listed in the provided sources[1–8]. However, structurally related compounds, such as methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride (CAS 1052549-99-1), demonstrate analogous sulfamoyl-piperidine architectures.
SMILES Notation and InChI Key Analysis
The SMILES notation COC(=O)C1CCN(CC1)S(=O)(=O)Nc1cccc(c1)N encodes the compound’s connectivity:
COC(=O): Methyl ester group at position 4.C1CCN(CC1): Piperidine ring with nitrogen at position 1.S(=O)(=O)N: Sulfamoyl group attached to the piperidine nitrogen.c1cccc(c1)N: 3-aminophenyl substituent on the sulfamoyl nitrogen.
The InChI Key , a hashed representation of the molecular structure, could not be generated from the provided data due to computational limitations. However, analogous piperidine derivatives, such as (S)-3-amino-1-methyl-piperidine (InChIKey: QZSACHHNFDNCNB-LURJTMIESA-N), illustrate the utility of InChIKeys in distinguishing stereochemical and structural features.
Comparative Analysis with Structurally Related Piperidine Derivatives
This compound shares functional group motifs with several piperidine-based compounds (Table 1):
Key Observations:
- Substituent Position : The target compound’s ester group at C4 contrasts with C3 esters in derivatives like the hydrochloride salt in, affecting steric and electronic properties.
- Sulfamoyl vs. Sulfonyl : The $$ \text{-SO}2\text{-NH-} $$ group in the target compound enables hydrogen bonding, whereas sulfonyl groups ($$ \text{-SO}2- $$) in lack this capability.
- Aromatic Amine Orientation : The 3-aminophenyl group in the target compound may influence binding interactions differently than 4-aminophenyl analogues.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
methyl 1-[(3-aminophenyl)sulfamoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O4S/c1-20-13(17)10-5-7-16(8-6-10)21(18,19)15-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8,14H2,1H3 |
InChI Key |
WMQQIXAPFOXQGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-[[(3-aminophenyl)amino]sulfonyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-[[(3-aminophenyl)amino]sulfonyl]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition:
The sulfonamide group in methyl 1-(N-(3-aminophenyl)sulfamoyl)piperidine-4-carboxylate is known for its ability to inhibit enzymes such as carbonic anhydrase. This inhibition can lead to therapeutic effects, particularly in conditions requiring enzyme modulation, such as anti-inflammatory and anticancer treatments.
Drug Development:
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to enhance binding affinity to various biological targets makes it a promising candidate for drug development. Research has shown that modifications to the piperidine structure can yield derivatives with enhanced biological activities, further expanding its applicability in pharmacotherapy .
Biological Research
Receptor Interactions:
Studies indicate that this compound can effectively bind to active sites of certain receptors, modulating their activity. This characteristic is crucial for developing therapies targeting receptor-mediated pathways, such as those involved in neurodegenerative diseases and metabolic disorders .
Case Studies:
Research has demonstrated the compound's potential in inhibiting orexin receptors, which are implicated in sleep disorders like narcolepsy. The sulfonamide moiety plays a vital role in maintaining the potency of these interactions, highlighting the importance of structural integrity in therapeutic efficacy .
Industrial Applications
In industrial settings, this compound can be produced using continuous flow reactors, optimizing reaction conditions for higher yields and purity. This method enhances the feasibility of large-scale production for pharmaceutical applications, ensuring consistent quality and performance in therapeutic contexts.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-[[(3-aminophenyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl and Heterocyclic Moieties
Compound 1 : 4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)
- Key Features :
- Benzyl-methyl sulfamoyl group.
- 1,3,4-oxadiazole ring substituted with a 4-methoxyphenylmethyl group.
- Benzamide linker.
- Comparison: Unlike the target compound, LMM5 lacks a piperidine ring but includes a 1,3,4-oxadiazole heterocycle, which may enhance rigidity and binding affinity in biological targets. The methoxy group on the benzyl substituent increases hydrophobicity compared to the 3-aminophenyl group in the target compound .
Compound 2 : 4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide (LMM11)
- Key Features :
- Cyclohexyl-ethyl sulfamoyl group.
- 1,3,4-oxadiazole ring with a furan substituent.
- The furan moiety may participate in π-π stacking, a feature absent in the target compound .
Piperidine-Based Analogues
Compound 3 : 1-Phenethyl-4-(N-Phenylpropanamido)Piperidine-4-Carboxylic Acid (Precursor to 11C-CFN)
- Key Features :
- Piperidine ring with a phenethyl substituent.
- N-phenylpropanamido group at the 4-position.
- Carboxylic acid (precursor to methyl ester).
- Comparison: The carboxylic acid derivative exhibits higher polarity than the target compound’s methyl ester, reducing cell permeability. The phenethyl group may enhance binding to lipophilic targets (e.g., opioid receptors), while the 3-aminophenyl sulfamoyl group in the target compound could favor different receptor interactions .
Compound 4 : Methyl 1-(3-Methoxy-3-Oxopropyl)-4-(N-Phenylpropanamido)Piperidine-4-Carboxylate
- Key Features :
- Piperidine ring with a 3-methoxy-3-oxopropyl chain.
- N-phenylpropanamido and methyl carboxylate groups.
- Comparison: The 3-methoxy-3-oxopropyl chain introduces an additional ester group, increasing metabolic lability compared to the target compound’s simpler methyl ester.
Functional Group Analysis and Property Comparison
Hydrogen Bonding and Crystallinity
The target compound’s 3-aminophenyl sulfamoyl group can form intermolecular hydrogen bonds (N—H···O and N—H···N), promoting crystalline packing, as observed in Etter’s graph set analysis . In contrast, LMM5 and LMM11, with fewer hydrogen-bond donors, may exhibit less predictable crystal structures, relying on weaker interactions like van der Waals forces .
Biological Activity
Methyl 1-(N-(3-aminophenyl)sulfamoyl)piperidine-4-carboxylate, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, including enzyme inhibition, receptor interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C13H18N2O4S
Molecular Weight : 314.36 g/mol
IUPAC Name : Methyl 1-[(3-aminophenyl)sulfamoyl]piperidine-4-carboxylate
Canonical SMILES : COC(=O)C1CCN(CC1)S(=O)(=O)NC2=CC=CC(=C2)N
The compound is characterized by the presence of a piperidine ring, a sulfonamide group, and an ester functional group, which contribute to its unique chemical properties and reactivity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, studies have shown its potential as an inhibitor of human carbonic anhydrases (hCA), particularly isoforms I, II, IX, and XII. Inhibitory activity was assessed using acetazolamide as a standard, with several derivatives demonstrating low nanomolar inhibitory concentrations against tumor-associated hCA isoforms .
Receptor Binding
The sulfonamide group in the compound is known to interact with various biological receptors. The mechanism of action involves binding to specific enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for its therapeutic applications in treating conditions associated with enzyme dysregulation.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin . Molecular docking studies further elucidated the binding interactions within cancer-related targets, indicating a promising avenue for drug development.
Study 1: Inhibition of Carbonic Anhydrases
A study conducted on a series of sulfonamide derivatives, including this compound, revealed that certain compounds displayed selective inhibition against hCA IX and XII isoforms. The most effective inhibitors were found to have IC50 values in the low nanomolar range, suggesting their potential use in cancer therapy targeting these isoforms .
Study 2: Antibacterial Activity
In addition to anticancer effects, the compound's antibacterial properties were evaluated against various bacterial strains. While showing moderate activity against certain pathogens like Salmonella typhi and Bacillus subtilis, it demonstrated weaker effects on others. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance antibacterial efficacy .
Summary of Biological Activities
| Activity Type | Details | IC50 Values |
|---|---|---|
| Enzyme Inhibition | Inhibits human carbonic anhydrases (hCA I, II, IX, XII) | Low nanomolar concentrations |
| Anticancer Activity | Inhibits proliferation of cancer cell lines (MCF-7, A549) | Comparable to doxorubicin |
| Antibacterial Activity | Moderate activity against Salmonella typhi; weak against other strains | Varies by strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
